molecular formula C14H9BrN4S2 B10948606 2-(4-bromothiophen-2-yl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-bromothiophen-2-yl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10948606
M. Wt: 377.3 g/mol
InChI Key: JVFLLFHWGHTYDO-UHFFFAOYSA-N
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Description

2-(4-BROMO-2-THIENYL)-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that features a unique combination of bromine, thiophene, and triazolopyrimidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to known antiviral and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-THIENYL)-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the thiophene ring: This step involves the bromination of thiophene to obtain 4-bromo-2-thiophene.

    Cyclization: The brominated thiophene is then subjected to cyclization reactions to form the cyclopenta[4,5]thieno moiety.

    Formation of the triazolopyrimidine ring: This involves the reaction of the cyclopenta[4,5]thieno intermediate with appropriate reagents to form the triazolopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-THIENYL)-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(4-BROMO-2-THIENYL)-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties.

    Biological Research: Used as a probe to study various biological pathways.

    Industrial Applications: Potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-THIENYL)-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMO-2-THIENYL)-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
  • 2-(4-CHLORO-2-THIENYL)-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
  • 2-(4-METHYL-2-THIENYL)-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

Uniqueness

The presence of the bromine atom in 2-(4-BROMO-2-THIENYL)-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE imparts unique electronic properties, making it distinct from its chloro and methyl analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research.

Properties

Molecular Formula

C14H9BrN4S2

Molecular Weight

377.3 g/mol

IUPAC Name

4-(4-bromothiophen-2-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C14H9BrN4S2/c15-7-4-10(20-5-7)12-17-13-11-8-2-1-3-9(8)21-14(11)16-6-19(13)18-12/h4-6H,1-3H2

InChI Key

JVFLLFHWGHTYDO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC(=CS5)Br

Origin of Product

United States

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